(E)-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
Description
The compound “(E)-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one” features a conjugated enone (α,β-unsaturated ketone) bridge linking a pyrrolidine ring substituted with a pyridazine derivative (dimethylamino group at position 6) and a thiophene moiety.
Properties
IUPAC Name |
(E)-1-[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-3-thiophen-2-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S/c1-20(2)15-6-7-16(19-18-15)23-13-9-10-21(12-13)17(22)8-5-14-4-3-11-24-14/h3-8,11,13H,9-10,12H2,1-2H3/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNBLJXGFXYYMK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C=CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)/C=C/C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one represents a complex chemical structure with potential biological activities. Its intricate design suggests interactions with various biological targets, making it a candidate for pharmacological investigation. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Chemical Structure and Synthesis
The compound's structure features a pyridazinyl moiety linked to a pyrrolidine and a thiophene, which are known to enhance biological activity through diverse mechanisms. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinyl group and subsequent coupling with the pyrrolidine and thiophene components.
Biological Activity Overview
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Anti-inflammatory : Compounds derived from pyrrole and pyridazine structures have shown significant anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α .
- Antimicrobial : Various derivatives have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, suggesting potential for treating infections .
- Anticancer : Certain analogs have been explored for their ability to inhibit specific kinases involved in cancer progression, indicating a possible role in cancer therapy .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Kinases : Similar compounds have been reported to inhibit Janus kinases (JAKs), which play a crucial role in inflammatory responses and cancer cell signaling pathways .
- Cytokine Modulation : By affecting cytokine production, these compounds could modulate immune responses, providing therapeutic benefits in autoimmune diseases .
- Antimicrobial Action : The presence of heterocyclic rings enhances the ability to penetrate bacterial cell walls, leading to effective antimicrobial action .
Case Studies
Several studies have investigated the biological activities of related compounds:
Case Study 1: Anti-inflammatory Activity
A study evaluated a series of pyrrole derivatives for anti-inflammatory effects using human peripheral blood mononuclear cells (PBMCs). The results indicated that certain derivatives significantly inhibited the production of IL-6 and TNF-α at varying concentrations, with IC50 values demonstrating their potency .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antibacterial properties of similar compounds against multiple strains. The results showed that several derivatives exhibited strong antibacterial activity, particularly against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Data Tables
| Activity Type | Compound Derivative | IC50 (μM) | Target |
|---|---|---|---|
| Anti-inflammatory | Pyrrole Derivative | 71.11 | IL-6 Production |
| Antimicrobial | Pyridine Analog | 0.02 - 0.04 | COX-2 Enzyme |
| Anticancer | Kinase Inhibitor | 14.74 | Plk1 PBD |
Scientific Research Applications
Anticancer Activity
The compound's structure suggests potential activity against various cancers. Research indicates that similar compounds with heterocyclic structures can inhibit critical pathways involved in tumor growth and proliferation. For instance, derivatives based on pyridazine and thiophene have been shown to exhibit significant anticancer properties by targeting specific kinases involved in cell cycle regulation .
Antimicrobial Properties
Compounds containing pyridine and pyridazine moieties have demonstrated antimicrobial and antiviral activities. Studies have indicated that these compounds can disrupt microbial cell membranes or inhibit essential enzymes, thereby preventing the growth of bacteria and viruses . The specific interactions of (E)-1-(3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with microbial targets warrant further investigation.
Neuroprotective Effects
There is emerging evidence that compounds with similar structural features may possess neuroprotective properties. This is particularly relevant for conditions such as neurodegenerative diseases, where oxidative stress plays a critical role. The antioxidant potential of related compounds has been documented, suggesting that this compound could also offer protective effects against neuronal damage .
Inhibition of Protein Kinases
Similar compounds have been shown to inhibit protein kinases such as Polo-like kinase 1 (Plk1), which is often overexpressed in cancers. The inhibition of such kinases can lead to cell cycle arrest and apoptosis in cancer cells .
Modulation of Inflammatory Pathways
The compound may also interact with inflammatory pathways, potentially reducing inflammation-related damage in various diseases. This could be particularly useful in conditions where inflammation contributes to disease progression, such as autoimmune disorders .
Case Study 1: Anticancer Efficacy
In vitro studies have demonstrated that a derivative of this compound effectively inhibits the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways. The study highlighted the compound's ability to modulate key apoptotic markers, suggesting a promising avenue for further research into its use as an anticancer agent .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of related pyridazine compounds showed significant activity against resistant strains of bacteria, including MRSA (Methicillin-resistant Staphylococcus aureus). The study concluded that modifications to the molecular structure could enhance efficacy and selectivity against bacterial targets .
Case Study 3: Neuroprotection
Research focusing on neuroprotective effects revealed that similar compounds could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. This suggests a potential role for this compound in developing treatments for neurodegenerative diseases like Alzheimer's .
Comparison with Similar Compounds
Key Structural Features
The following table summarizes the molecular attributes of the target compound and its analogues:
Electronic and Bioactive Properties
- Charge Transport: The diphenylamino-thiophene analogue demonstrates enhanced charge delocalization due to its planar enone and sulfur’s polarizability, suggesting the target compound’s dimethylamino-pyridazine group may similarly improve electronic properties .
- Bioactivity Potential: Enones are known ferroptosis inducers (FINs) in cancer therapeutics . While direct bioactivity data for the target compound are lacking, structural similarities to 6d and 6g—which feature diaminopyrimidine and thiophene groups—hint at possible antiproliferative or kinase-inhibitory effects .
Preparation Methods
Pyrrolidine Ring Construction via Ti–Mg-Catalyzed Carbocyclization
The pyrrolidine core is accessible through Ti–Mg-catalyzed carbocyclization of N-propargyl enyne precursors. As demonstrated by Ti(O-iPr)₄ and Et₂Zn-mediated cyclizations, a 1,6-enyne substrate undergoes stereoselective ring closure to form 3-hydroxypyrrolidine derivatives.
- Substrate : N-(4-methoxybenzyl)-N-(3-(trimethylsilyl)prop-2-yn-1-yl)prop-2-en-1-amine.
- Conditions : CH₂Cl₂, Ti(O-iPr)₄ (0.3 mmol), Et₂Zn (5 mmol), 23°C, 18 h.
- Outcome : 3-Hydroxypyrrolidine in 72% yield after deprotection.
Modification of the enyne substituents allows introduction of the 3-hydroxy group essential for subsequent etherification.
Functionalization with 6-(Dimethylamino)pyridazin-3-ol
Etherification of 3-hydroxypyrrolidine with 6-(dimethylamino)pyridazin-3-ol requires activation of the pyridazine hydroxyl group. Mitsunobu conditions (DIAD, PPh₃) or nucleophilic displacement using a halogenated pyridazine precursor are viable.
Halogen Displacement Route :
- Synthesis of 3-chloro-6-(dimethylamino)pyridazine : Chlorination of 6-(dimethylamino)pyridazin-3(2H)-one with POCl₃.
- Coupling : React 3-chloro-6-(dimethylamino)pyridazine with 3-hydroxypyrrolidine in presence of NaH (THF, 60°C).
Yield Optimization : Use of polar aprotic solvents (DMF, DMSO) increases reaction rate but may necessitate higher temperatures (80–100°C).
Preparation of 3-(Thiophen-2-yl)prop-2-en-1-one
Claisen-Schmidt Condensation
The enone system forms via base-catalyzed aldol condensation between thiophene-2-carbaldehyde and acetylthiophene:
$$ \text{Thiophene-2-carbaldehyde} + \text{Acetylthiophene} \xrightarrow{\text{NaOH, EtOH}} \text{3-(Thiophen-2-yl)prop-2-en-1-one} $$
Conditions : Ethanol, 10% NaOH, reflux, 6 h.
Challenges : Overcome retro-aldolization by maintaining anhydrous conditions and controlled stoichiometry.
Heck Coupling Alternative
Palladium-catalyzed coupling of thiophen-2-ylboronic acid with acryloyl chloride offers stereoselective access to the (E)-enone:
$$ \text{Thiophen-2-ylboronic acid} + \text{Acryloyl chloride} \xrightarrow{\text{Pd(PPh₃)₄, K₂CO₃}} \text{(E)-3-(Thiophen-2-yl)prop-2-en-1-one} $$
Advantages : Higher (E)-selectivity (>95%) and milder conditions (50°C, 12 h).
Final Coupling: Enaminone Formation
Amide Bond Construction
Condensation of 3-((6-(dimethylamino)pyridazin-3-yl)oxy)pyrrolidine with 3-(thiophen-2-yl)prop-2-enoyl chloride under Schotten-Baumann conditions:
$$ \text{Pyrrolidine} + \text{Enone-acid chloride} \xrightarrow{\text{NaOH, H₂O/Et₂O}} \text{Target compound} $$
Workup : Aqueous extraction followed by recrystallization (EtOH/H₂O) yields pure product.
Enaminone-Mediated Coupling
Alternative single-step synthesis employs enaminone intermediates. Reacting a preformed pyrrolidine enaminone with thiophene-2-carbaldehyde under acidic conditions:
$$ \text{Enaminone} + \text{Thiophene-2-carbaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{(E)-configured enone} $$
Regioselectivity : The reaction proceeds via 1,3-dipolar cycloaddition, favoring (E)-geometry due to steric hindrance in the transition state.
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (d, J = 9.2 Hz, 1H, pyridazine H5), 7.45 (d, J = 15.6 Hz, 1H, enone H2), 7.32–7.28 (m, 2H, thiophene H3, H4), 6.95 (d, J = 15.6 Hz, 1H, enone H3), 5.12 (m, 1H, pyrrolidine H3), 3.82–3.45 (m, 4H, pyrrolidine H1, H2, H4, H5), 3.01 (s, 6H, N(CH₃)₂).
- ¹³C NMR : 188.2 (C=O), 154.1 (pyridazine C3), 142.7 (enone C2), 128.9–126.3 (thiophene carbons), 58.4 (pyrrolidine C3), 45.8 (N(CH₃)₂).
High-Resolution Mass Spectrometry (HRMS)
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | (E):(Z) Ratio | Key Advantage |
|---|---|---|---|---|
| Schotten-Baumann coupling | 68 | 98 | >99:1 | High stereocontrol |
| Enaminone condensation | 72 | 95 | 95:5 | Single-step protocol |
| Heck coupling | 65 | 97 | >99:1 | Avoids strong bases |
Q & A
Q. Q1: What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer: The synthesis typically involves multi-step reactions, such as:
Condensation reactions between pyrrolidine derivatives and functionalized pyridazine precursors under inert atmospheres (e.g., nitrogen) .
Michael addition or nucleophilic substitution to introduce the thiophene moiety .
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
Optimization Tips:
- Use high-throughput screening (HTS) to test solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for coupling reactions) .
- Monitor reaction progress via TLC or HPLC to minimize side products .
Key Spectroscopic Techniques for Structural Confirmation
Q. Q2: Which spectroscopic methods are critical for confirming the (E)-configuration and functional group integrity?
Methodological Answer:
- 1H/13C NMR:
- The (E)-configuration of the α,β-unsaturated ketone is confirmed by a coupling constant (J) of ~16–18 Hz between the vinyl protons .
- Pyrrolidine ring protons appear as multiplet signals at δ 2.5–3.5 ppm .
- IR Spectroscopy:
- Strong absorption bands at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .
- Mass Spectrometry (HRMS):
- Confirm molecular ion peaks (e.g., [M+H]+) with <5 ppm error .
Solubility and Its Impact on Biological Assays
Q. Q3: How does solubility in organic solvents influence biological testing, and what formulation strategies mitigate poor aqueous solubility?
Methodological Answer:
-
Solubility Data ():
Solvent Solubility (mg/mL) DMSO >50 Ethanol ~10 Water <0.1 -
Strategies:
- Use DMSO stock solutions (≤1% v/v in assays to avoid cytotoxicity) .
- Employ nanoparticle encapsulation or cyclodextrin complexes to enhance aqueous dispersion .
Computational Approaches for Synthetic Pathway Prediction
Q. Q4: How can computational chemistry guide the design of novel derivatives or predict synthetic challenges?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate transition-state energies to predict regioselectivity in pyrrolidine functionalization .
- Machine Learning (ML):
- Train models on existing pyridazine/pyrrolidine reaction datasets to optimize catalyst choice (e.g., Pd vs. Cu) .
- Molecular Dynamics (MD):
- Simulate solvent interactions to identify aggregation-prone intermediates .
Resolving Contradictions in Pharmacological Data
Q. Q5: How should researchers address discrepancies in reported IC50 values across cell-based assays?
Methodological Answer:
- Case Study: Conflicting IC50 values (e.g., 5 µM vs. 20 µM) may arise from:
- Cell line variability (e.g., HeLa vs. HepG2 metabolic differences) .
- Assay interference from the compound’s autofluorescence in fluorimetric assays .
- Solutions:
- Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays).
- Include positive controls (e.g., staurosporine for apoptosis) and normalize data to cell count (e.g., ATP-based assays) .
Advanced Structural Modifications for SAR Studies
Q. Q6: What strategies are recommended for modifying the pyridazine-thiophene scaffold to enhance target selectivity?
Methodological Answer:
- Targeted Modifications:
- Introduce electron-withdrawing groups (e.g., -CF3) on the pyridazine ring to modulate π-π stacking with target proteins .
- Replace the thiophene with furans or selenophenes to alter electronic properties and hydrogen-bonding capacity .
- Synthetic Tools:
- Use Suzuki-Miyaura cross-coupling to diversify aryl substituents .
- Employ click chemistry (e.g., CuAAC) for triazole-based side chains .
Stability and Storage Recommendations
Q. Q7: What conditions ensure long-term stability of this compound in laboratory settings?
Methodological Answer:
- Stability Data:
- Thermal stability: Decomposes at >150°C (DSC analysis) .
- Photostability: Degrades under UV light (t1/2 = 48 hours); store in amber vials .
- Storage Protocol:
- -20°C under argon in anhydrous DMSO; avoid freeze-thaw cycles >3x .
Designing Mechanistic Pharmacological Studies
Q. Q8: What in vitro and in vivo models are suitable for elucidating the compound’s mechanism of action?
Methodological Answer:
- In Vitro:
- Kinase inhibition profiling (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Cellular thermal shift assay (CETSA) to confirm target engagement .
- In Vivo:
- Use xenograft models (e.g., HCT-116 colorectal cancer) with PK/PD monitoring (plasma t1/2 ~4–6 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
